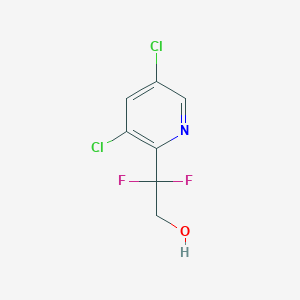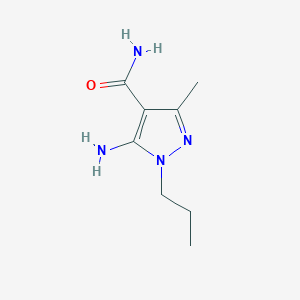
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one
Overview
Description
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is an organic compound that features a morpholine ring substituted with a hydroxymethyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one typically involves the reaction of 3-bromophenylboronic acid with morpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 5-(3-carboxyphenyl)-5-hydroxymethyl-morpholin-3-one.
Reduction: The major product is 5-(phenyl)-5-hydroxymethyl-morpholin-3-one.
Substitution: The major products depend on the nucleophile used, such as 5-(3-aminophenyl)-5-hydroxymethyl-morpholin-3-one.
Scientific Research Applications
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Used in similar synthetic applications and can undergo similar reactions.
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.
3-Formylphenylboronic acid: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is unique due to the presence of both a bromophenyl group and a morpholine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(4-9)11(6-14)7-16-5-10(15)13-11/h1-4,14H,5-7H2,(H,13,15) |
InChI Key |
RLDRAAQWTKGWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(CO1)(CO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

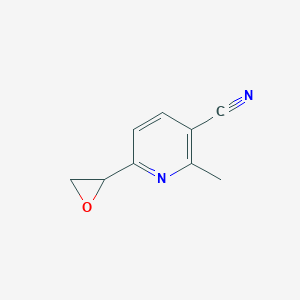
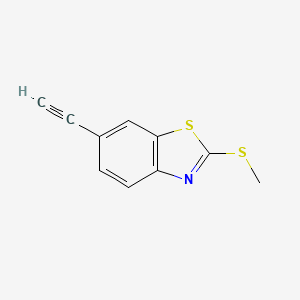
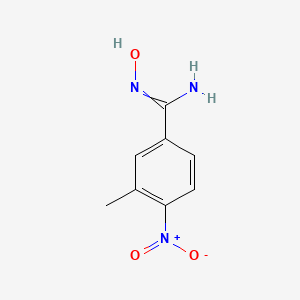
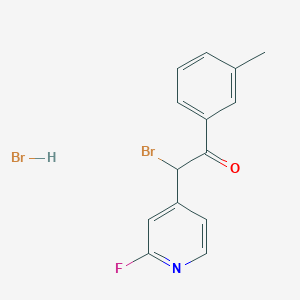

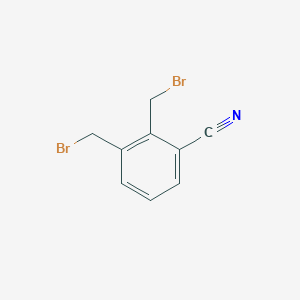
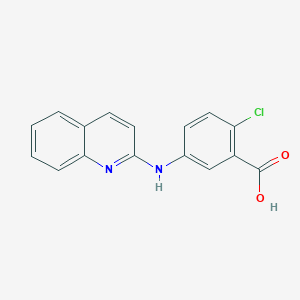
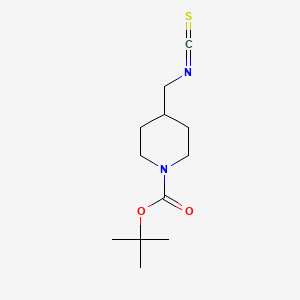
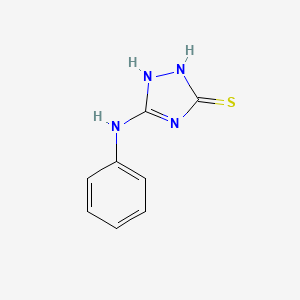
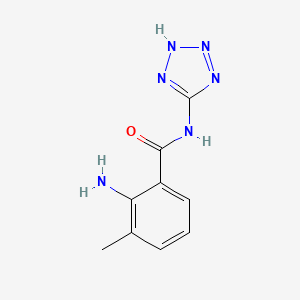
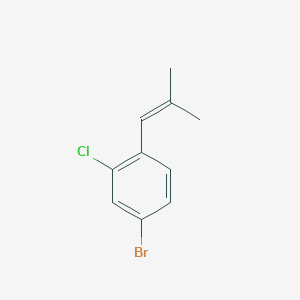
![Methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8558054.png)
